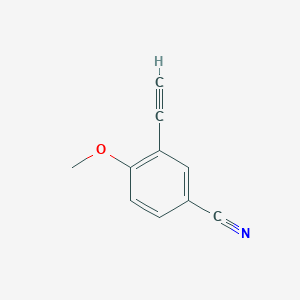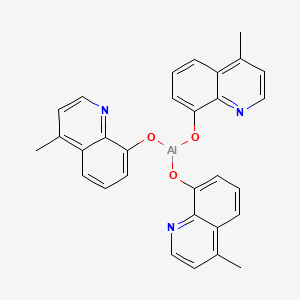![molecular formula C6H6N2S B1317530 2-甲基咪唑并[2,1-b]噻唑 CAS No. 45667-45-6](/img/structure/B1317530.png)
2-甲基咪唑并[2,1-b]噻唑
描述
2-Methylimidazo[2,1-b]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
科学研究应用
2-Methylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
Target of Action
The primary target of 2-Methylimidazo[2,1-b]thiazole is the Ghrelin Receptor . This receptor plays a crucial role in regulating energy homeostasis, glucose metabolism, and possibly the regulation of mood and cognitive function .
Mode of Action
2-Methylimidazo[2,1-b]thiazole acts as an inverse agonist of the Ghrelin Receptor . It interacts with the receptor, leading to a decrease in the receptor’s activity. The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .
Biochemical Pathways
The compound affects the biochemical pathways related to the Ghrelin Receptor. It undergoes oxidative metabolism, leading to the formation of glutathione conjugates . This process is consistent with the bioactivation of the compound to reactive species .
Pharmacokinetics
The pharmacokinetics of 2-Methylimidazo[2,1-b]thiazole involve its oxidative metabolism in human liver microsomes supplemented with NADPH and glutathione . This process yields glutathione conjugates, indicating the compound’s bioactivation to reactive species .
Result of Action
The action of 2-Methylimidazo[2,1-b]thiazole results in the formation of glutathione conjugates, indicating its bioactivation to reactive species . This leads to a decrease in the activity of the Ghrelin Receptor, affecting energy homeostasis and glucose metabolism .
Action Environment
The action of 2-Methylimidazo[2,1-b]thiazole is influenced by the biochemical environment in which it is present. For instance, the presence of NADPH and glutathione in human liver microsomes facilitates its oxidative metabolism
生化分析
Biochemical Properties
2-Methylimidazo[2,1-b]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative metabolism in the presence of NADPH and glutathione-supplemented human liver microsomes, leading to the formation of glutathione conjugates . This interaction suggests that 2-Methylimidazo[2,1-b]thiazole can be bioactivated to reactive species, which may have implications for its pharmacological and toxicological properties.
Cellular Effects
The effects of 2-Methylimidazo[2,1-b]thiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress and activate detoxification pathways in liver cells . Additionally, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, highlighting its potential impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-Methylimidazo[2,1-b]thiazole exerts its effects through several mechanisms. One key mechanism involves its oxidative desulfation, which leads to the formation of reactive metabolites . These metabolites can interact with cellular proteins and enzymes, potentially leading to enzyme inhibition or activation. The compound’s ability to form glutathione conjugates further underscores its role in modulating cellular redox states and detoxification processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylimidazo[2,1-b]thiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Methylimidazo[2,1-b]thiazole can undergo metabolic transformations that alter its activity and toxicity profiles . These temporal changes are essential for understanding the compound’s behavior in both in vitro and in vivo systems.
Dosage Effects in Animal Models
The effects of 2-Methylimidazo[2,1-b]thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of 2-Methylimidazo[2,1-b]thiazole is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-Methylimidazo[2,1-b]thiazole is involved in several metabolic pathways. It undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism leads to the formation of reactive intermediates that can conjugate with glutathione, highlighting the compound’s role in cellular detoxification processes. The involvement of 2-Methylimidazo[2,1-b]thiazole in these pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Methylimidazo[2,1-b]thiazole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are critical for understanding the compound’s pharmacokinetics and its potential therapeutic and toxicological effects.
Subcellular Localization
2-Methylimidazo[2,1-b]thiazole’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylimidazo[2,1-b]thiazole can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with α-bromo ketones under basic conditions. For instance, the reaction of 2-aminothiazole with phenacyl bromide in the presence of a base such as potassium carbonate in ethanol can yield 2-Methylimidazo[2,1-b]thiazole .
Another method involves the cyclization of N-(2-bromoethyl)thioamides with imidazole derivatives. This reaction typically requires a catalyst and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of 2-Methylimidazo[2,1-b]thiazole can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by combining reactants in a multistage system without the need for intermediate isolation .
化学反应分析
Types of Reactions
2-Methylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
相似化合物的比较
2-Methylimidazo[2,1-b]thiazole can be compared with other similar compounds such as:
Imidazo[2,1-b]thiazole: Lacks the methyl group at the 2-position, which can affect its biological activity and chemical reactivity.
Benzo[d]imidazo[2,1-b]thiazole: Contains an additional benzene ring, which can enhance its stability and biological activity.
Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a thiazole ring, leading to different chemical properties and biological activities.
The uniqueness of 2-Methylimidazo[2,1-b]thiazole lies in its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-3-2-7-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUTPWDBHQESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566220 | |
| Record name | 2-Methylimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45667-45-6 | |
| Record name | 2-Methylimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the bioactivation potential of compounds containing the 2-methylimidazo[2,1-b]thiazole motif?
A1: The research article highlights that incorporating a 2-methylimidazo[2,1-b]thiazole group into larger molecules, particularly those designed as ghrelin receptor inverse agonists, can lead to unintended bioactivation. [] This means the compound, when metabolized by the liver, can form reactive species. These reactive species have the potential to bind to proteins and DNA, potentially causing cellular damage and toxicity. [] Understanding the bioactivation pathway is crucial for designing safer drug candidates.
Q2: How does the bioactivation mechanism of a 2-methylimidazo[2,1-b]thiazole-containing compound differ from its imidazo[2,1-b]thiazole counterpart, and what are the implications for drug design?
A2: The study reveals distinct bioactivation mechanisms for the two analogs. While both undergo oxidative metabolism in the liver, the 2-methylimidazo[2,1-b]thiazole analog undergoes glutathione conjugation via oxidative desulfation, potentially involving thiazole ring epoxidation as the rate-limiting step. [] In contrast, the imidazo[2,1-b]thiazole derivative exhibits two glutathione conjugation pathways, one involving Michael addition to an S-oxide metabolite and another involving reaction with the initial glutathione-S-oxide adduct. [] This difference highlights the impact of even minor structural modifications on bioactivation pathways and emphasizes the importance of considering these nuances during drug design to mitigate potential toxicity risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)





![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
